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Compound of Interest

Compound Name: Ureidosuccinic acid

Cat. No.: B1346484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ureidosuccinic acid, a

key intermediate in pyrimidine biosynthesis. This document details its various synonyms found

in scientific literature, outlines experimental protocols for its use in enzymatic assays, presents

relevant quantitative data, and illustrates its position in a critical metabolic pathway.

Synonyms for Ureidosuccinic Acid in Scientific
Literature
Ureidosuccinic acid is known by a variety of names in scientific and commercial contexts. A

thorough understanding of these synonyms is crucial for effective literature review and

database searches.
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Nomenclature Type Synonym[1][2]

Systematic IUPAC Name 2-(Carbamoylamino)butanedioic acid[2]

Common/Trivial Name Carbamoyl aspartic acid[3]

Carbamylaspartic acid

N-Carbamoyl-L-aspartic acid[4]

N-Carbamoyl-DL-aspartic acid

Anionic Form Ureidosuccinate

Carbamoyl-L-aspartate

CAS Registry Number 923-37-5

PubChem CID 279[2]

ChEBI ID CHEBI:15859

MeSH Term ureidosuccinic acid

Experimental Protocols
Ureidosuccinic acid is a key substrate for the enzyme dihydroorotase (DHOase), making it

central to assays measuring the activity of this enzyme. Below is a detailed methodology for a

colorimetric assay adapted from optimized high-throughput screening protocols.[5]

Colorimetric Assay for Dihydroorotase (DHOase)
Activity
This protocol describes a method to determine DHOase activity by quantifying the amount of

remaining ureidosuccinic acid (N-carbamoyl-L-aspartate) after the enzymatic reaction. The

ureido group of the substrate reacts with a colorimetric reagent to produce a colored product

that can be measured spectrophotometrically.

Principle:
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Dihydroorotase catalyzes the reversible conversion of N-carbamoyl-L-aspartate to L-

dihydroorotate. By measuring the decrease in the concentration of the substrate,

ureidosuccinic acid, the enzyme's activity can be determined. A colorimetric method using

diacetylmonoxime (DAMO) and thiosemicarbazide (TSC) is employed to detect the ureido

moiety of the substrate.

Materials and Reagents:

Purified Dihydroorotase (DHOase) enzyme

Ureidosuccinic acid (N-carbamoyl-L-aspartate)

Diacetylmonoxime (DAMO)

Thiosemicarbazide (TSC)

Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Microplates (384-well recommended for high-throughput screening)

Spectrophotometer capable of reading absorbance at the appropriate wavelength (typically

around 540 nm)

Procedure:

Preparation of Reagents:

Prepare a stock solution of ureidosuccinic acid in the assay buffer. The final

concentration in the assay will typically be in the millimolar range.

Prepare the DHOase enzyme solution in the assay buffer to the desired concentration.

Prepare the colorimetric reagent by dissolving DAMO and TSC in the acidic reagent.

Enzymatic Reaction:
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To each well of the microplate, add the assay buffer.

Add the ureidosuccinic acid substrate solution to each well.

To initiate the reaction, add the DHOase enzyme solution to the wells. For control wells

(no enzyme activity), add an equal volume of assay buffer.

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15-30

minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear

range.

Colorimetric Detection:

Stop the enzymatic reaction by adding the acidic colorimetric reagent (DAMO-TSC

solution) to each well.

Incubate the plate to allow for color development. This step typically does not require

heating.[5]

Measure the absorbance of each well using a spectrophotometer at the wavelength of

maximum absorbance for the colored product.

Data Analysis:

Create a standard curve using known concentrations of ureidosuccinic acid.

Determine the concentration of unreacted ureidosuccinic acid in each sample by

comparing its absorbance to the standard curve.

Calculate the DHOase activity based on the amount of substrate consumed over time.

Enzyme activity can be expressed in units such as µmol of substrate converted per minute

per mg of enzyme.

Quantitative Data
The following table summarizes key quantitative parameters related to the enzymatic assay of

DHOase using ureidosuccinic acid.
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Parameter Value Organism/Conditions Reference

Enzyme Activity Assay

Type
Spectrophotometric

Measures decrease in

absorbance at 230 nm

due to hydrolysis of

dihydroorotate.

[6]

Substrate

Concentration

0.5 mM

Dihydroorotate

Assay for

Saccharomyces

cerevisiae DHOase.

[6]

Assay Buffer
100 mM Tris-HCl, pH

8.0

For Saccharomyces

cerevisiae DHOase

assay.

[6]

Extinction Coefficient

of DHO

0.92 mM⁻¹·cm⁻¹ at

230 nm

For calculating

enzyme activity.
[6]

HTS Assay Z'-factor

(DAMO-TSC)
0.7 - 0.8

High-throughput

screening assay for

DHOase, indicating

excellent assay

quality.[5]

[5]

HTS Assay Z'-factor

(DAMO-antipyrine)
0.5 - 0.6

High-throughput

screening assay for

DHOase, indicating

good assay quality.[5]

[5]

IC₅₀ of Myricetin 12.48 ± 0.47 μM

Inhibition of

Saccharomyces

cerevisiae DHOase.

[7]

IC₅₀ of 5-

Fluoroorotate (5-FOA)
> 600 μM

Inhibition of

Saccharomyces

cerevisiae DHOase.

[7]

Signaling Pathway and Experimental Workflow
Visualization
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Ureidosuccinic acid is a crucial intermediate in the de novo pyrimidine biosynthesis pathway.

This pathway is essential for the synthesis of nucleotides required for DNA and RNA

production. The following diagrams illustrate the position of ureidosuccinic acid in this

pathway and a typical experimental workflow for a DHOase assay.
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Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of ureidosuccinic
acid.

Experimental Workflow for DHOase Assay
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Caption: A typical experimental workflow for the colorimetric assay of Dihydroorotase (DHOase)

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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